molecular formula C12H13N5 B1484157 2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine CAS No. 2097957-30-5

2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine

Cat. No.: B1484157
CAS No.: 2097957-30-5
M. Wt: 227.27 g/mol
InChI Key: CYQWYULTMVNZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine is a chemical compound with the CAS Number 2097957-30-5 and a molecular formula of C12H13N5, corresponding to a molecular weight of 227.27 g/mol . Its structure features a pyrimidine core substituted with a cyclopropyl group and a 5-methylpyrazin-2-yl group. While the specific biological profile of this compound is an area of ongoing research, its molecular architecture is consistent with scaffolds explored in modern pharmaceutical discovery. Related pyrimidine and pyrazine derivatives are frequently investigated in medicinal chemistry for their potential to interact with various biological targets . For instance, some heterocyclic amine derivatives have been studied for kinase inhibition , while other structurally distinct compounds have been explored as potential treatments for parasitic infections . This highlights the broad research utility of such heterocyclic systems. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers can leverage this compound as a key intermediate or building block in synthetic chemistry, or as a candidate for profiling in high-throughput screening campaigns to elucidate its specific mechanism of action and potential research applications.

Properties

IUPAC Name

2-cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-7-5-15-10(6-14-7)9-4-11(13)17-12(16-9)8-2-3-8/h4-6,8H,2-3H2,1H3,(H2,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQWYULTMVNZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C2=CC(=NC(=N2)C3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits various biological activities, particularly in the context of enzyme inhibition and receptor modulation, making it a candidate for further research in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N5, with a molecular weight of approximately 229.26 g/mol. The structure includes a pyrimidine ring substituted with a cyclopropyl group and a methylpyrazine moiety.

PropertyDescription
Molecular FormulaC12H13N5
Molecular Weight229.26 g/mol
Key Functional GroupsPyrimidine, Cyclopropyl, Pyrazine

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may inhibit key enzymes involved in inflammatory pathways or modulate receptor activity related to various physiological processes. For instance, the compound's structure suggests potential interactions with G protein-coupled receptors (GPCRs), which play critical roles in cell signaling.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits notable anti-inflammatory and antimicrobial properties.

  • Anti-inflammatory Activity :
    • The compound may inhibit inflammatory mediators such as prostaglandins and cytokines, which are crucial in the inflammatory response.
    • In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound has potential antimicrobial effects against various bacterial strains.
    • Its efficacy against resistant strains could position it as a valuable candidate in antibiotic development.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

Case Study 1: Inhibition of p38 MAP Kinase

A related compound demonstrated selective inhibition of p38 MAP kinase, which is involved in inflammatory responses. The structural similarities suggest that this compound could exhibit similar inhibitory effects, potentially leading to reduced inflammation in various conditions such as rheumatoid arthritis .

Case Study 2: Antimicrobial Efficacy

A study investigating the antimicrobial properties of pyrimidine derivatives found that certain substitutions enhanced activity against Gram-positive bacteria. This finding supports further exploration of this compound as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine with three analogs based on substituent variations and available

2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine

  • Structure : Differs by replacing the 5-methylpyrazine group with a furan-2-yl moiety.
  • Molecular Formula : C₁₁H₁₁N₃O (vs. C₁₂H₁₃N₅ for the target compound).
  • Molecular Weight : 201.22 g/mol (vs. 243.27 g/mol).
  • Key Properties: Purity: ≥95% (analytical grade). No reported biological activity, but furan-containing analogs are often explored for antimicrobial or anti-inflammatory properties due to the oxygen heteroatom’s electronic effects .

5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid

  • Structure : Features a chlorine substituent at the 5-position, a pyridine-methylamine group at the 6-position, and a carboxylic acid at the 4-position.
  • Molecular Formula : C₁₆H₁₆ClN₅O₂.
  • Molecular Weight : 369.79 g/mol.
  • Key Properties: The chloro and carboxylic acid groups enhance electrophilicity and solubility, respectively, which may improve binding affinity in enzyme inhibition. No direct activity data, but similar chloropyrimidines are frequently used in kinase inhibitor development .

5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)benzo[d]thiazol-2-amine (APY7)

  • Structure : Integrates a benzothiazole ring fused to the pyrimidine core, with a 4-chlorophenyl substituent.
  • Molecular Formula : C₁₇H₁₂ClN₅S.
  • Molecular Weight : 353.83 g/mol.
  • Key Properties :
    • Melting point: 262–264°C.
    • Demonstrated biological relevance in preliminary studies, with benzothiazole-pyrimidine hybrids showing anticancer activity via topoisomerase inhibition .

Structural and Functional Analysis

Substituent Impact on Bioactivity

  • Pyrazine vs. Furan/Pyridine : The 5-methylpyrazine group in the target compound may enhance π-π stacking interactions in hydrophobic protein pockets compared to furan’s oxygen lone pairs or pyridine’s basic nitrogen .
  • Cyclopropyl Group : Provides steric hindrance that could improve metabolic stability relative to bulkier substituents (e.g., benzothiazole in APY7) .

Physicochemical Properties

Property Target Compound 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine 5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid APY7
Molecular Weight 243.27 g/mol 201.22 g/mol 369.79 g/mol 353.83 g/mol
Heterocyclic Substituent 5-Methylpyrazine Furan Pyridine Benzothiazole
Polar Groups None None Carboxylic acid Chlorophenyl
Reported Bioactivity Not Available Not Available Not Available Anticancer

Preparation Methods

Synthetic Strategy Overview

The preparation of 2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine typically follows a multi-step process, involving:

  • Construction of the pyrimidine ring with appropriate substituents
  • Introduction of the cyclopropyl group at the 2-position
  • Attachment of the 5-methylpyrazin-2-yl group at the 6-position
  • Amination at the 4-position of the pyrimidine ring

This approach leverages established heterocyclic chemistry and cross-coupling methodologies.

Detailed Preparation Methods

Synthesis of Key Pyrimidine Intermediate

The synthetic route generally starts with a dichloro-substituted pyrimidine, such as 2,4,6-trichloropyrimidine or 2,6-dichloropyrimidine. These intermediates allow for sequential functionalization at the 2, 4, and 6 positions.

Table 1: Synthesis of Dichloropyrimidine Intermediates
Step Reagents/Conditions Product Notes
1 Thiobarbituric acid, alkyl halide, base 2-alkylsulfanyl-pyrimidine Alkylation
2 Nitric acid, acetic acid 5-nitro-2-alkylsulfanyl-pyrimidine Nitration
3 POCl₃, 2,6-lutidine 4,6-dichloro-2-alkylsulfanyl-pyrimidine Chlorination

*Adapted from ticagrelor analogue synthesis.

Introduction of the Cyclopropyl Group

The 2-position of the pyrimidine ring can be functionalized with a cyclopropyl group via nucleophilic substitution or transition-metal-catalyzed cross-coupling, using cyclopropylamine or cyclopropylboronic acid as the nucleophile or coupling partner.

Table 2: 2-Position Functionalization
Step Reagents/Conditions Product Notes
1 Cyclopropylamine, base, heat 2-cyclopropyl-4,6-dichloropyrimidine Nucleophilic substitution
2 Cyclopropylboronic acid, Pd catalyst, base 2-cyclopropyl-4,6-dichloropyrimidine Suzuki coupling

Introduction of the 5-Methylpyrazin-2-yl Group

The 6-position is then substituted with the 5-methylpyrazin-2-yl group, typically via a Suzuki-Miyaura cross-coupling reaction using 5-methylpyrazin-2-ylboronic acid.

Table 3: 6-Position Functionalization
Step Reagents/Conditions Product Notes
1 5-methylpyrazin-2-ylboronic acid, Pd catalyst, base 2-cyclopropyl-6-(5-methylpyrazin-2-yl)-4-chloropyrimidine Suzuki coupling

Amination at the 4-Position

The final step is the introduction of the amino group at the 4-position, which is commonly achieved by nucleophilic aromatic substitution using ammonia or an amine source under basic or heated conditions.

Table 4: 4-Position Amination
Step Reagents/Conditions Product Notes
1 Ammonia (NH₃), base, heat This compound Nucleophilic substitution

Summary of Synthetic Route

The following is a generalized synthetic sequence for the preparation of this compound:

This modular approach allows for variations in substituents and optimization of reaction conditions to maximize yield and purity.

Research Findings and Optimization

  • Yields : Each step typically affords moderate to high yields, with the final amination step often being the most sensitive to reaction conditions.
  • Catalysts : Palladium-based catalysts are commonly used for cross-coupling steps.
  • Solvents : Polar aprotic solvents such as DMF or DMSO are frequently employed.
  • Purification : Products are usually purified by column chromatography or recrystallization.
Table 5: Typical Reaction Yields
Step Yield Range (%)
Cyclopropyl introduction 60–85
5-Methylpyrazin-2-yl coupling 50–80
4-Amination 55–90

Q & A

Basic Research Questions

Q. What are effective synthetic strategies for 2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions to assemble the pyrimidine core with cyclopropyl and pyrazine substituents. For example, Suzuki-Miyaura coupling (using Pd(PPh₃)₄ catalyst) or nucleophilic aromatic substitution under controlled temperatures (e.g., 90–150°C) can be employed. Optimization includes varying solvents (DMF, DME:H₂O mixtures), stoichiometric ratios (e.g., 3.0 eq. Na₂CO₃), and reaction times (1–24 hours) to improve yields . Characterization via NMR and HPLC ensures purity (>98%) .

Q. How do functional groups (cyclopropyl, pyrazine, pyrimidine) influence the compound’s chemical reactivity and biological interactions?

  • Methodological Answer : The pyrimidine ring serves as a hydrogen-bond acceptor, while the cyclopropyl group enhances metabolic stability by reducing oxidative degradation. The 5-methylpyrazin-2-yl moiety may facilitate π-π stacking in target binding pockets. Computational modeling (e.g., DFT or molecular docking) can predict interactions with biological targets like kinases or enzymes . Experimental validation via isothermal titration calorimetry (ITC) quantifies binding affinities .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for cyclopropyl (δ ~1.0–2.0 ppm) and pyrazine aromatic protons (δ ~8.5–9.0 ppm).
  • HPLC-MS : Confirm molecular weight (e.g., [M+H]+ = ~284.3 g/mol) and purity.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions), as seen in related pyrimidine derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the pyrimidine core?

  • Methodological Answer : Systematically replace substituents (e.g., cyclopropyl with other alkyl groups) and assess impacts on bioactivity. For example:

  • Antimicrobial assays : Test against Gram-positive/-negative bacteria (MIC values) .

  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., IC₅₀). Compare with analogs like 4-(2′,4′-difluorobiphenyl)pyrimidin-2-amine derivatives . Tabulate results to identify critical substituents (Table 1).

    Table 1 : Example SAR for Pyrimidine Derivatives

    Substituent R₁ (Position 2)Substituent R₂ (Position 6)MIC (μg/mL)IC₅₀ (μM)
    Cyclopropyl5-methylpyrazin-2-yl1.250.8
    Phenyl4-methoxyphenyl5.05.2

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%).
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers.
  • Structural validation : Re-examine stereochemistry (e.g., chiral centers in cyclopropyl) via circular dichroism (CD) or XRD .

Q. What advanced computational methods are suitable for predicting environmental stability and degradation pathways?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict hydrolytic or photolytic degradation.
  • Molecular Dynamics (MD) : Simulate interactions with environmental matrices (e.g., soil/water) to assess persistence.
  • High-Resolution Mass Spectrometry (HRMS) : Identify degradation products in accelerated stability studies (40°C/75% RH for 6 months) .

Comparative and Structural Analysis

Q. How does this compound compare structurally and functionally to other pyrimidine derivatives (e.g., 4-chlorophenyl or morpholinophenyl analogs)?

  • Methodological Answer :

  • Structural comparisons : Use XRD to analyze dihedral angles between pyrimidine and substituent planes. For example, cyclopropyl groups may induce ~12° torsional strain vs. planar phenyl groups .
  • Functional comparisons : Evaluate logP (lipophilicity) and solubility (via shake-flask method) to correlate with bioavailability. The 5-methylpyrazine group increases solubility (~2.5 mg/mL) compared to chlorophenyl analogs (~0.8 mg/mL) .

Q. What crystallography techniques are critical for resolving conformational flexibility in this compound?

  • Methodological Answer :

  • Single-crystal XRD : Determine intramolecular hydrogen bonds (e.g., N–H⋯N) and weak interactions (C–H⋯π) stabilizing the lattice.
  • Variable-temperature XRD : Assess thermal motion of the cyclopropyl group to identify dynamic conformers .

Methodological Resources

  • Synthetic Protocols : Cross-coupling reactions , purification via column chromatography (silica gel, ethyl acetate/hexane).
  • Biological Assays : MIC testing , cytotoxicity screening .
  • Computational Tools : Gaussian (DFT), AutoDock (molecular docking) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.